Cephalexin
Overview
Description
Synthesis Analysis
Cephalexin is enzymatically synthesized from a nucleophile (7-aminodeacetoxycephalosporanic acid – 7-ADCA) and an acyl donor (phenylglycine methyl ester – PGME). The process is catalyzed by penicillin acylase . Three novel pharmaceutical salts of cephalexin with 2,6-dihydroxybenzoic acid (DHBA), 5-chlorosalicylic acid (CSA) and 5-sulfosalicylic acid (SSA) were found to be crystallized invariably in hydrated forms .Molecular Structure Analysis
The molecular structure of Cephalexin is C16H17N3O4S . Crystal structure analyses reveal that the N–H⋯O and O–H⋯O hydrogen bonding interactions among the Cephalexin, acidic guest molecules, and water molecules play a crucial role in the packing motifs of crystal stabilization .Chemical Reactions Analysis
Cephalexin degradation can be initiated by OH radicals. The reaction between OH and Cephalexin can lead to either an addition of a hydroxyl radical or an abstraction of a hydrogen .Physical And Chemical Properties Analysis
The molecular formula of Cephalexin is C16H17N3O4S and the molar mass is 347.39 g·mol−1 . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Pharmaceutical Effluent Treatment : Cephalexin is used in the treatment of bronchitis and other heart diseases. In the pharmaceutical industry, its effluent contributes to high chemical oxygen demand (COD) and other pollutants. Research has shown that bioaugmentation in an upflow anaerobic fluidized bed system can effectively treat cephalexin-containing effluent, enhancing biological treatment applications (Saravanane, Murthy, & Krishnaiah, 2001).
Antibacterial Activity : Cephalexin is well-known for its broad antibacterial activity, particularly against gram-positive cocci and various gram-negative organisms. It's effective in treating bacterial endocarditis and other infections (Bailey, Hadley, Walker, & James, 1970).
Treatment of Urinary Tract Infections (UTIs) : It is particularly effective in treating UTIs, as it is well-absorbed and achieves high urine concentrations, effectively combating the organisms responsible for these infections (Weinstein, 1983).
Environmental Impact and Degradation : Cephalexin's presence as a micropollutant in the environment poses risks. Studies on degradation methods like ultraviolet irradiation have been conducted to understand how to mitigate these impacts effectively (Cordeiro et al., 2021).
Role in Selecting Antibiotic Resistance : In veterinary medicine, particularly in dogs, cephalexin use has been linked to the selection of antibiotic-resistant Escherichia coli. This underlines the importance of understanding and mitigating antibiotic resistance in clinical treatments (Damborg et al., 2011).
Drug-Induced Toxic Reactions : There are instances of drug-induced toxic reactions, such as reversible toxic psychosis and acute generalized exanthematous pustulosis, associated with cephalexin, emphasizing the need for caution in its prescription and monitoring (Saker et al., 1973), (DaCunha, Moore, & Kaplan, 2018).
Detection and Analysis : Advanced techniques like electrochemical nano-imprinting have been developed for the ultrasensitive detection of cephalexin in pharmaceutical formulations, highlighting the importance of precise measurement and control in drug manufacturing and research (Kumari & Chandra, 2023).
Safety And Hazards
Cephalexin may cause diarrhea, dyspepsia, abdominal pain, and nausea. Seizures have been reported rarely. About 10% of people who are allergic to penicillin are also allergic to cephalosporins . It may cause serious eye irritation, allergy or asthma symptoms, or breathing difficulties if inhaled. It may cause an allergic skin reaction and may cause respiratory irritation .
Future Directions
properties
IUPAC Name |
(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23)/t10-,11-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIPMKNFIOOWCQ-UEKVPHQBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
105879-42-3 (mono-hydrochloride, mono-hydrate), 105879-42-3 (mono-hydrochloride,mono-hydrate), 23325-78-2 (mono-hydrate), 38932-40-0 (mono-hydrochloride salt), 66905-57-5 (di-hydrate) | |
Record name | Cephalexin [USAN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015686712 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9022780 | |
Record name | Cephalexin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cephalexin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014707 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
10mg/mL, SLIGHTLY SOL IN WATER; PRACTICALLY INSOL IN ALC, CHLOROFORM, ETHER, 2.97e-01 g/L | |
Record name | Cephalexin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00567 | |
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Record name | CEPHALEXIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3022 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Cephalexin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014707 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Cephalexin is a first generation cephalosporin antibiotic. Cephalosporins contain a beta lactam and dihydrothiazide. Unlike penicillins, cephalosprins are more resistant to the action of beta lactamase. Cephalexin inhibits bacterial cell wall synthesis, leading breakdown and eventualy cell death., CEPHALOTHIN & ITS CONGENERS INHIBIT BACTERIAL CELL-WALL SYNTHESIS IN MANNER SIMILAR TO THAT OF PENICILLIN. /CEPHALOSPORINS/, The penicillins and their metabolites are potent immunogens because of their ability to combine with proteins and act as haptens for acute antibody-mediated reactions. The most frequent (about 95 percent) or "major" determinant of penicillin allergy is the penicilloyl determinant produced by opening the beta-lactam ring of the penicillin. This allows linkage of the penicillin to protein at the amide group. "Minor" determinants (less frequent) are the other metabolites formed, including native penicillin and penicilloic acids. /Penicillins/, Bactericidal; action depends on ability to reach and bind penicillin-binding proteins located in bacterial cytoplasmic membranes; cephalosporins inhibit bacterial septum and cell wall synthesis, probably by acylation of membrane-bound transpeptidase enzymes. This prevents cross-linkage of peptidoglycan chains, which is necessary for bacterial cell wall strength and rigidity. Also, cell division and growth are inhibited, and lysis and elongation of susceptible bacteria frequently occur. Rapidly dividing bacteria are those most susceptible to the action of cephalosporins. /Cephalosporins/, CEPHALOSPORIN C IS VERY RESISTANT TO ACTION OF PENICILLINASE, FOR WHICH IT IS BOTH COMPETITIVE & NONCOMPETITIVE INHIBITOR, DEPENDING ON SUBSTRATE TESTED... /CEPHALOSPORINS/ | |
Record name | Cephalexin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00567 | |
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Record name | CEPHALEXIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3022 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Cephalexin | |
Color/Form |
CRYSTALS, WHITE TO OFF-WHITE, CRYSTALLINE POWDER | |
CAS RN |
15686-71-2 | |
Record name | Cephalexin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15686-71-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Cephalexin [USAN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015686712 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cephalexin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00567 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | Cephalexin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cefalexin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.142 | |
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Record name | CEPHALEXIN ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SFF1W6677 | |
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Record name | CEPHALEXIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3022 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Cephalexin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014707 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
326.8 °C | |
Record name | Cephalexin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00567 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cephalexin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014707 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Citations
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